molecular formula C9H10N4O B2959790 1-(4-ethoxyphenyl)-1H-tetrazole CAS No. 157124-43-1

1-(4-ethoxyphenyl)-1H-tetrazole

Cat. No. B2959790
M. Wt: 190.206
InChI Key: WEQJMUDQTPVCMT-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and any unique characteristics it may have.



Synthesis Analysis

This would involve understanding the chemical reactions and processes used to synthesize the compound. It may also include studying the efficiency, yield, and environmental impact of the synthesis process.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to study the compound’s molecular structure and conformation.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This could include its reactivity, selectivity, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Structural Characterization : Phenyl tetrazoles, including derivatives similar to 1-(4-ethoxyphenyl)-1H-tetrazole, have been synthesized and characterized through various spectroscopic methods. Studies include thermal decomposition analysis and molecular structure determination using X-ray diffraction. These compounds, including 1-(4-ethoxyphenyl)-1H-tetrazole, show exothermic decomposition, with the tetrazole ring breaking down at high temperatures (Yılmaz et al., 2015).

  • Geometric Features and Molecular Interactions : Research on derivatives of 1-(4-ethoxyphenyl)-1H-tetrazole indicates unique geometric features and intermolecular interactions. These features facilitate the formation of conjugated systems and influence molecular packing in crystals (Lyakhov et al., 2008).

Chemical Behavior and Interactions

  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the orientation and interactions of tetrazole derivatives within enzyme active sites. This research is critical for understanding the potential biological activities of these compounds (Al-Hourani et al., 2015).

  • Use in Corrosion Inhibition : Tetrazole derivatives, including 1-(4-ethoxyphenyl)-1H-tetrazole, have been investigated for their inhibitory action against corrosion of metals in acidic solutions. These compounds are known to adsorb onto metal surfaces, thereby hindering acid attack (Ehsani et al., 2014).

Material Science and Nanotechnology

  • Catalytic Applications : Tetrazole compounds have been used as ligands in catalytic reactions, such as the Pd(II) catalyzed Heck reaction. This indicates their potential utility in organic synthesis and material science (Gupta et al., 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This would involve identifying areas where further research is needed, potential applications of the compound, and how it could be modified to improve its properties or activity.


Please consult with a qualified professional or refer to relevant scientific literature for detailed information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(4-ethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJMUDQTPVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-1H-tetrazole

Citations

For This Compound
2
Citations
R Romagnoli, PG Baraldi, MK Salvador… - Journal of medicinal …, 2012 - ACS Publications
Tubulin, the major structural component of microtubules, is a target for the development of anticancer agents. Two series of 1,5-diaryl substituted 1,2,3,4-tetrazoles were concisely …
Number of citations: 176 pubs.acs.org
EA Popova, AV Protas… - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
Tetrazole cycle is a promising pharmacophore fragment frequently used in the development of novel drugs. This moiety is a stable, practically non-metabolized bioisosteric analog of …
Number of citations: 98 www.ingentaconnect.com

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